3-((Tetrahydrofuran-2-yl)methyl)azetidine
Description
3-((Tetrahydrofuran-2-yl)methyl)azetidine is a nitrogen-containing heterocyclic compound comprising a four-membered azetidine ring substituted with a tetrahydrofuran-2-ylmethyl group. The tetrahydrofuran (THF) moiety introduces a five-membered oxygenated ring, conferring unique stereoelectronic and conformational properties. For instance, azetidine derivatives are commonly synthesized via methods such as aza-Michael additions, Suzuki–Miyaura cross-couplings, or alkylation reactions using sulfonate esters .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethyl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(10-3-1)4-7-5-9-6-7/h7-9H,1-6H2 |
InChI Key |
PWULBFUGKBTOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2CNC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
The applications of 3-((Tetrahydrofuran-2-yl)methyl)azetidine are described below, based on the available literature.
Scientific Research Applications
This compound with the molecular formula , can be called This compound .
This compound has a role in:
Azetidine and Cyclobutane Derivatives as JAK Inhibitors
Azetidine derivatives, including This compound, are useful as Janus Kinase (JAK) inhibitors for treating JAK-associated diseases, such as inflammatory and autoimmune disorders, as well as cancer .
Imaging Monoacylglycerol Lipase
11C-labeled azetidine-carboxylates, including This compound, have been evaluated in vitro and in vivo for imaging monoacylglycerol lipase by PET imaging studies . Studies in Sprague-Dawley rats showed that This compound rapidly crossed the blood-brain barrier, with heterogeneous distribution consistent with MAGL expression in the rat brain .
Ligand in Catalytic Processes
Azetidines are ligands in catalytic processes, including reductions, cycloadditions, cyclopropanation, and C–C bond forming reactions .
Building Blocks for Bioactive Compounds
Azetidine-3-carboxylic acid esters are used in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs and antibacterial agents .
Photocatalytic Alkylation
This compound can be used in the photocatalytic alkylation of C(sp3) H bonds .
Mechanism of Action
Unfortunately, the precise mechanism by which 3-((Tetrahydrofuran-2-yl)methyl)azetidine exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Regioisomeric THF Derivatives
- Synthesis may involve [(tetrahydrofuran-3-yl)methyl] sulfonate esters (e.g., bromides or triflates) reacting with azetidine precursors, as demonstrated in the preparation of [(tetrahydro-3-furanyl)methyl] bromide .
- Key Difference : THF-2-yl vs. THF-3-yl substitution may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding or enzyme binding.
Oxetane-Based Analogs
- 3-(Oxetan-3-ylmethyl)azetidine :
Replacing THF with a smaller oxetane ring (four-membered) increases ring strain but enhances rigidity. Such derivatives are synthesized via similar aza-Michael or alkylation routes . - Key Difference : The oxetane’s reduced ring size may improve metabolic stability and bioavailability compared to THF-containing analogs .
Aryl-Substituted Azetidines
- This compound is synthesized via Suzuki–Miyaura cross-coupling, leveraging brominated azetidine intermediates and boronic acids .
- Key Difference : Aryl groups enhance lipophilicity and bioactivity, as seen in pesticide and pharmaceutical applications .
Physicochemical and Functional Properties
*Yields inferred from analogous reactions in evidence.
†Based on sulfonate ester alkylation yields in .
‡Based on aza-Michael addition yields in .
Key Observations:
Substituent Effects : Aryl groups enhance bioactivity but may reduce solubility, whereas oxygenated rings (THF, oxetane) improve polarity and hydrogen-bonding capacity.
Synthetic Accessibility : Sulfonate ester-mediated alkylation (e.g., THF-3-yl derivatives) and cross-coupling reactions (aryl analogs) provide versatile routes for diversification .
Biological Activity
3-((Tetrahydrofuran-2-yl)methyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this azetidine derivative, focusing on its mechanisms, therapeutic implications, and comparative studies with related compounds.
Structure and Properties
This compound features a tetrahydrofuran moiety linked to an azetidine ring. This unique structure may influence its interaction with biological targets and its pharmacological profile.
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit antibacterial and antifungal activities. These compounds interact with bacterial cell walls or disrupt fungal membranes, leading to cell death. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Azetidines have been explored for their anticancer properties . Studies demonstrate that some azetidine derivatives can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | TBD | Apoptosis induction |
| This compound | PC12 | TBD | Cell cycle arrest |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions may alter signal transduction pathways critical for cellular function. For example, some studies suggest that azetidines can stabilize microtubules, affecting mitotic processes in cancer cells .
Case Studies
- In vitro Studies : A study evaluating the effects of this compound on HepG2 cells reported significant reductions in cell viability at concentrations above 10 μM, indicating potential for further development as an anticancer agent.
- In vivo Studies : Animal models treated with azetidine derivatives showed promising results in tumor reduction, supporting the need for further pharmacokinetic and toxicological studies to assess their therapeutic viability.
Comparative Analysis
When compared to other azetidine derivatives, this compound demonstrates unique properties due to its tetrahydrofuran component. This structural feature may enhance its solubility and bioavailability compared to simpler azetidines.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Related Azetidine A | Low | Moderate |
| Related Azetidine B | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
